4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid is a complex organic compound that features an indole moiety fused with an imidazopyridine ring system
Scientific Research Applications
4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the construction of the imidazopyridine ring system. Key steps include:
Formation of the Indole Derivative: Starting from a suitable precursor, such as 4-bromoindole, through a series of reactions including halogenation and cyclization.
Construction of the Imidazopyridine Ring: This involves the condensation of the indole derivative with appropriate reagents to form the imidazopyridine core.
Introduction of the Butanoic Acid Moiety: The final step involves the attachment of the butanoic acid group through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the indole or imidazopyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of 4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, modulating their activity, and thereby influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyindole: A simpler indole derivative with hydroxyl substitution.
4-Bromoindole: An indole derivative with a bromine atom at the 4-position.
4-Methoxyindole: An indole derivative with a methoxy group at the 4-position.
Uniqueness
4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid is unique due to its fused ring system and the presence of multiple functional groups, which confer distinct chemical and biological properties. This complexity allows for a wide range of interactions and applications that simpler compounds may not offer.
Properties
IUPAC Name |
4-[4-(1H-indol-4-yl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-15(4-5-16(24)25)22-9-7-14-17(21-10-20-14)18(22)12-2-1-3-13-11(12)6-8-19-13/h1-3,6,8,10,18-19H,4-5,7,9H2,(H,20,21)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBVXYJEFWFZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1NC=N2)C3=C4C=CNC4=CC=C3)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.